molecular formula C26H20N4O5S B11621751 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11621751
M. Wt: 500.5 g/mol
InChI Key: OSELEOGXZVQBFU-UHFFFAOYSA-N
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Description

2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a combination of nitrophenyl, oxazole, and benzothiophene moieties, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through a multi-step synthetic route

  • Formation of Pyrrolo[3,4-d][1,2]oxazole Core: : This step typically involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. Common reagents used in this step include strong acids like hydrochloric acid or sulfuric acid, or bases like sodium hydroxide.

  • Introduction of Nitrophenyl Group: : The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

  • Formation of Benzothiophene Moiety: : The benzothiophene group can be synthesized through a cyclization reaction involving a thiophene precursor and a suitable electrophile, such as a halogenated benzene derivative.

  • Final Coupling Step: : The final step involves the coupling of the pyrrolo[3,4-d][1,2]oxazole core with the nitrophenyl and benzothiophene groups under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the nitrophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenated reagents.

Major Products Formed

    Oxidation: Nitro derivatives, oxidized phenyl groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to a therapeutic effect. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 2-[3-(4-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group, in particular, allows for a range of chemical modifications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C26H20N4O5S

Molecular Weight

500.5 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C26H20N4O5S/c27-14-19-18-8-4-5-9-20(18)36-26(19)28-24(31)21-22(15-10-12-17(13-11-15)30(33)34)29(35-23(21)25(28)32)16-6-2-1-3-7-16/h1-3,6-7,10-13,21-23H,4-5,8-9H2

InChI Key

OSELEOGXZVQBFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C#N

Origin of Product

United States

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